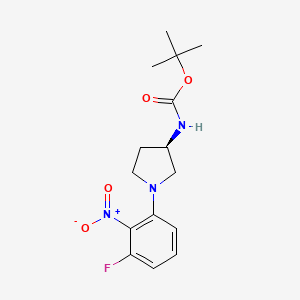

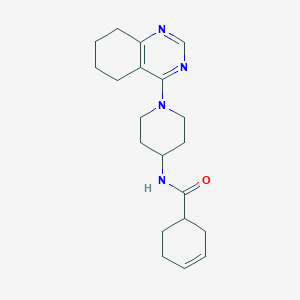

![molecular formula C18H19N5O B2631818 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline CAS No. 1953298-22-0](/img/structure/B2631818.png)

2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. For example, novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis

The molecular structure of pyrazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Pyrazole and its derivatives are particularly useful in organic synthesis . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .Physical And Chemical Properties Analysis

Imidazole, a similar compound to pyrazole, is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Quinoxaline Derivatives and Their Applications

Quinoxaline Chemistry and Biological Significance : Quinoxaline derivatives, including the compound , are pivotal in organic chemistry due to their heterocyclic structure, which comprises a benzene ring fused with a pyrazine ring. These compounds are isomeric with quinazoline, phthalazine, and cinnoline, and find extensive use as dyes, pharmaceuticals, and antibiotics. Their antitumoral properties, among other biological activities, are of significant interest. Modifications in quinoxaline structure can yield a variety of biomedical applications, notably in antimicrobial activities and chronic and metabolic diseases treatment (Pereira et al., 2015).

Pharmacological Applications of Quinoxaline : The pharmacological relevance of quinoxaline derivatives is underscored by their incorporation into numerous medicinal compounds. These derivatives exhibit a broad spectrum of pharmacological activities, ranging from antimicrobial to anticancer effects. For instance, quinoxaline sulfonamides have been highlighted for their wide range of biomedical activities, including anti-inflammatory, antitumor, and anticancer actions, suggesting their potential as lead compounds in drug development (Irfan et al., 2021).

Synthetic and Medicinal Chemistry

Synthetic Approaches to Quinoxaline Derivatives : The synthesis of quinoxaline derivatives is a crucial area of study in organic chemistry, with these compounds being synthesized through various methods, including the condensation of ortho-diamines with 1,2-diketones. The versatility of quinoxaline and its analogs in forming complex molecules with significant biological activities makes it a subject of ongoing research (Pareek & Kishor, 2015).

Role in Anticancer Activity : Quinoxaline derivatives are under investigation for their anticancer properties, especially against colorectal cancer. These compounds modulate the expression of genes and proteins involved in cancer progression, thereby inhibiting the growth of cancer cells. Their efficacy in cancer treatment highlights the potential of quinoxaline nucleus exploitation for new anti-colorectal cancer agents (Moorthy et al., 2023).

Wirkmechanismus

Zukünftige Richtungen

The field of heterocyclic chemistry, including compounds like pyrazole, is a vibrant area of research due to the wide range of biological activities these compounds can exhibit . Future research may focus on developing new synthetic routes and exploring the potential therapeutic applications of these compounds.

Eigenschaften

IUPAC Name |

[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-22-12-13(10-20-22)17-8-4-5-9-23(17)18(24)16-11-19-14-6-2-3-7-15(14)21-16/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXUSGWNGGFJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)

![1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2631741.png)

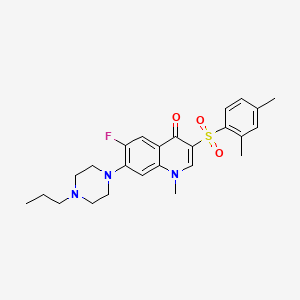

![(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2631743.png)

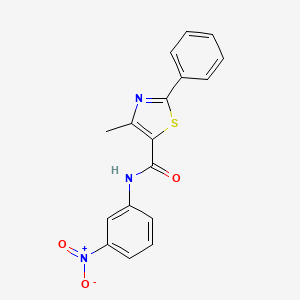

![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)

![2,4,6-Trimethyl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2631749.png)

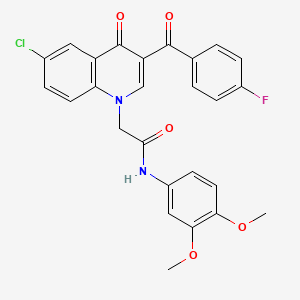

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)

![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)